Furo[3,2-c]pyridin-6-ylmethanol
Description
Significance of the Furo[3,2-c]pyridine (B1313802) Scaffold in Chemical Synthesis and Research
The search for new biologically active substances has led to the investigation of condensed oxygen- and nitrogen-containing heterocycles like furopyridines due to their similarity to quinoline (B57606) and isoquinoline (B145761) skeletons, which are present in many biologically active compounds. researchgate.net The furo[3,2-c]pyridine ring system, in particular, has been identified as a novel pharmacophore with potential antipsychotic activity. acs.org
The synthesis of the furo[3,2-c]pyridine core can be approached in several ways, either by constructing the furan (B31954) ring onto a pre-existing pyridine (B92270) or by forming the pyridine ring from a furan derivative. researchgate.net This synthetic flexibility allows for the introduction of various substituents at different positions of the scaffold, enabling the fine-tuning of physicochemical properties and biological activities.
Below is a table summarizing the key properties of the parent Furo[3,2-c]pyridine scaffold:
| Property | Value |
| Molecular Formula | C₇H₅NO |
| Molecular Weight | 119.12 g/mol |
| CAS Number | 271-92-1 |
| Parent Rings | Furan, Pyridine |
Current Landscape and Future Directions in Furo[3,2-c]pyridin-6-ylmethanol Studies
While dedicated studies on this compound are limited, the research on its parent scaffold and other derivatives provides a roadmap for potential future investigations. The existing body of work suggests that compounds based on the furo[3,2-c]pyridine framework have potential applications in various therapeutic areas.
For instance, certain derivatives of the thieno[3,2-c]pyridine (B143518) and furo[3,2-c]pyridine rings have been synthesized and evaluated for their potential antipsychotic activity. researchgate.net These compounds have shown significant activity in preclinical models, suggesting that the furo[3,2-c]pyridine scaffold could be a valuable starting point for the development of new treatments for psychiatric disorders.
Furthermore, the broader class of furopyridines is of growing interest in medicinal chemistry, with some isomers being investigated as kinase inhibitors. nih.gov Kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer. The ability to selectively inhibit specific kinases is a major goal in modern drug discovery.
The future of research into this compound will likely involve its synthesis and subsequent screening for a variety of biological activities. The presence of the hydroxymethyl group provides a handle for further chemical modifications, allowing for the creation of a library of related compounds. These new derivatives could then be tested in various assays to identify potential lead compounds for drug development.
The table below outlines some research findings on related furopyridine derivatives, highlighting the potential areas of interest for this compound.
| Compound Class | Research Focus | Potential Therapeutic Area |
| Furo[3,2-c]pyridine derivatives | Antipsychotic activity | Psychiatry |
| Furo[2,3-b]pyridine derivatives | Kinase inhibition | Oncology |
| Tetrahydrofuro[3,2-c]pyridines | JAK2 inhibitory activity | Inflammatory diseases |
| Furo[3,2-c]coumarins | Cholinesterase and Monoamine Oxidase Inhibition | Neurodegenerative diseases |
Given the promising biological activities observed for the broader furo[3,2-c]pyridine class, dedicated research into this compound is a logical next step. Such studies would likely focus on its synthesis, characterization, and a comprehensive evaluation of its biological properties to unlock its full therapeutic potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[3,2-c]pyridin-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-7-3-8-6(4-9-7)1-2-11-8/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGAVZIPQAAYEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C=NC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554112 | |
| Record name | (Furo[3,2-c]pyridin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117013-84-0 | |
| Record name | (Furo[3,2-c]pyridin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Furo 3,2 C Pyridine Systems
Contemporary Approaches to the Furo[3,2-c]pyridine (B1313802) Ring System
Modern synthetic strategies increasingly favor methods that offer high atom economy, step efficiency, and the ability to generate molecular complexity from simple precursors. Tandem reactions, multi-component strategies, and transition-metal catalysis are at the forefront of these efforts.
Tandem Cyclization and Cascade Reactions in Furo[3,2-c]pyridine Construction
Tandem and cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, provide an elegant and efficient pathway to complex heterocyclic systems like furo[3,2-c]pyridines.
One of the most effective cascade processes involves a Sonogashira coupling followed by a 5-endo-dig cyclization. clockss.org This method utilizes 4-hydroxy-3-iodopyridine as a key precursor, which undergoes a palladium-copper co-catalyzed Sonogashira reaction with a terminal alkyne. The resulting intermediate immediately undergoes a base-induced cyclization, where the pyridin-4-ol oxygen attacks the alkyne moiety to form the fused furan (B31954) ring. clockss.org This process has been successfully employed to create a variety of furo[3,2-c]pyridine derivatives. clockss.org
For the synthesis of the corresponding saturated systems, the Pictet-Spengler reaction offers a robust tandem approach. This method involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with various aldehydes to form an imine intermediate, which then undergoes an acid-catalyzed intramolecular cyclization to yield 4-substituted tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.gov Another classical approach to the tetrahydro-scaffold is the Bischler-Napieralski cyclocondensation, though its application can be limited by the instability of the dihydrofuro[3,2-c]pyridine intermediates. beilstein-journals.orgnih.gov
More recently, a novel tandem reaction has been developed that forms both the furan and pyridine (B92270) rings in one sequence. This strategy involves the reaction of 3-alkynyl-4-pyrones with ammonium (B1175870) acetate (B1210297), which proceeds without a catalyst at room temperature in hexafluoroisopropyl alcohol (HFIP) to give the furo[3,2-c]pyridine framework in good yields. researchgate.net
| Reaction Type | Key Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Sonogashira/Cyclization Cascade | 4-Hydroxy-3-iodopyridine, Terminal Alkynes | Pd(PPh₃)₂Cl₂, CuI, i-Pr₂NH, DMF, 70 °C | Substituted Furo[3,2-c]pyridines | Good | clockss.org |
| Pictet-Spengler Reaction | 2-(5-Methylfuran-2-yl)ethanamine, Aromatic Aldehydes | HCl, 50 °C | 4-Aryl-tetrahydrofuro[3,2-c]pyridines | Moderate to Good | beilstein-journals.orgnih.gov |
| Tandem Pyrone Annulation | 3-Alkynyl-4-pyrone, Ammonium Acetate | HFIP, Room Temp. | Substituted Furo[3,2-c]pyridines | 35-84% | researchgate.net |
Multi-Component Reaction Strategies for Fused Furan-Pyridine Scaffolds
Multi-component reactions (MCRs), which combine three or more starting materials in a single pot to form a complex product, are highly valued for their efficiency and convergence. While classic named MCRs are well-established for the synthesis of simple pyridines, their application to construct fused heterocyclic systems like furo[3,2-c]pyridine is less direct. Instead, highly efficient two-component tandem reactions often fulfill the strategic goals of MCRs.
The aforementioned reaction between 3-alkynyl-4-pyrones and ammonium acetate is a prime example. researchgate.net Although it formally involves two components, the reaction sequence constructs both the pyridine and furan rings in a single, highly efficient transformation that builds the complex bicyclic scaffold from relatively simple acyclic and monocyclic precursors. This approach embodies the spirit of MCRs by maximizing bond-forming efficiency.
Similarly, the Pictet-Spengler reaction to form tetrahydrofuro[3,2-c]pyridines can be performed as a semi-one-pot, two-component process between an amine and an aldehyde, showcasing a convergent strategy for building the core structure. beilstein-journals.orgnih.gov These methods highlight a trend where the principles of MCRs are adapted into powerful, sequential one-pot reactions for creating complex fused scaffolds.
Transition Metal-Catalyzed Transformations in Furo[3,2-c]pyridine Synthesis
Transition metals, particularly palladium, copper, and rhodium, are indispensable tools for forging the C-C and C-O bonds necessary for furo[3,2-c]pyridine synthesis.
The most prominent example is the palladium- and copper-catalyzed Sonogashira reaction, which serves as the initiating step in a highly efficient cascade for building the furo[3,2-c]pyridine skeleton from 4-hydroxy-3-iodopyridine and terminal alkynes. clockss.org The mild conditions and functional group tolerance of this reaction make it a powerful and versatile method. clockss.org Palladium catalysis is also crucial in the synthesis of related benzo clockss.orgbeilstein-journals.orgfuro[3,2-c]pyridine systems, demonstrating its broad utility in constructing this heterocyclic family. researchgate.net
Rhodium catalysis has also been reported for constructing furopyridine systems. For instance, an Rh-catalyzed tandem reaction was successfully used to create a furo[2,3-c]pyridine-based photosensitizer, indicating the potential of rhodium catalysts to be adapted for the synthesis of the [3,2-c] isomer as well. nih.gov
| Metal Catalyst | Reaction Type | Key Transformation | Reference |
| Palladium (Pd) / Copper (Cu) | Sonogashira Coupling / Cyclization | Couples a 3-iodopyridine (B74083) with a terminal alkyne, initiating a cyclization cascade to form the furan ring. | clockss.org |
| Rhodium (Rh) | Tandem Reaction | Used to construct a related furo[2,3-c]pyridine (B168854) scaffold, showing potential for other isomers. | nih.gov |
Photochemical and Other Novel Activation Methods for Furo[3,2-c]pyridine Formation
While photochemical reactions represent a powerful activation method in organic synthesis, their application to the specific construction of the furo[3,2-c]pyridine ring system is not widely reported in the literature.
However, other novel activation methods have emerged that bypass the need for traditional heating or metal catalysis. A significant recent development is the use of hexafluoroisopropyl alcohol (HFIP) as a promoting medium for the synthesis of furo[3,2-c]pyridines from 3-alkynyl-4-pyrones and ammonium acetate. researchgate.net In this system, the unique properties of HFIP (strong hydrogen-bond-donating ability, high polarity, and low nucleophilicity) are sufficient to activate the substrates and facilitate the tandem cyclization cascade at room temperature without any catalyst. researchgate.net This solvent-promoted, metal-free approach represents a green and innovative strategy for activating a complex ring-forming sequence.
Synthesis of Furo[3,2-c]pyridin-6-ylmethanol and its Analogues
While numerous methods exist for constructing the core furo[3,2-c]pyridine ring, the synthesis of specific, functionalized derivatives often requires dedicated, multi-step routes.
Directed Synthetic Routes to this compound
A specific, published synthesis for this compound is not readily found in surveyed chemical literature. However, a directed synthetic route can be proposed based on established methodologies for the furo[3,2-c]pyridine core and standard functional group transformations. A logical approach involves the construction of a furo[3,2-c]pyridine ring bearing a functional group at the C6-position that can be readily reduced to the required hydroxymethyl group. An ester, such as a methyl carboxylate, is an ideal precursor.
The proposed synthesis begins with a suitably substituted pyridine, which is then elaborated into the fused bicyclic system using the Sonogashira/cyclization cascade, followed by a final reduction step.
Proposed Synthetic Route for this compound:
| Step | Reactant(s) | Reagents and Conditions | Intermediate / Product |
| 1 | 4-Hydroxy-3-iodo-6-methylpyridine | KMnO₄ or other strong oxidant | 4-Hydroxy-3-iodopyridine-6-carboxylic acid |
| 2 | 4-Hydroxy-3-iodopyridine-6-carboxylic acid | SOCl₂, Methanol (B129727) | Methyl 4-hydroxy-3-iodopyridine-6-carboxylate |
| 3 | Methyl 4-hydroxy-3-iodopyridine-6-carboxylate, Propargyl alcohol | Pd(PPh₃)₂Cl₂, CuI, i-Pr₂NH, DMF | Methyl 2-(hydroxymethyl)furo[3,2-c]pyridine-6-carboxylate |
| 4 | Methyl 2-(hydroxymethyl)furo[3,2-c]pyridine-6-carboxylate | Protection of primary alcohol (e.g., TBDMSCl, Imidazole) | Protected intermediate |
| 5 | Protected intermediate | LiAlH₄, THF; then acidic workup | Protected this compound |
| 6 | Protected this compound | TBAF, THF | This compound |
This proposed pathway leverages the robust Sonogashira cascade to build the core and employs standard, high-yielding reactions for functional group manipulation (oxidation, esterification, reduction, and protection/deprotection) to arrive at the target molecule.
Derivatization Strategies from Precursor Furo[3,2-c]pyridine Intermediates
The synthesis of functionalized furo[3,2-c]pyridine derivatives, such as this compound, is a topic of significant interest in medicinal and materials chemistry. These strategies often involve the modification of a pre-formed furo[3,2-c]pyridine core, allowing for the introduction of various substituents and functional groups at specific positions on the heterocyclic scaffold. The preparation of this compound typically proceeds through the strategic functionalization of the pyridine ring within the furo[3,2-c]pyridine system, followed by a reduction step to yield the desired primary alcohol.
A plausible and chemically sound approach to this compound involves the creation of a precursor at the 6-position that can be readily converted to a hydroxymethyl group. Common precursors for this transformation include aldehydes (formyl group) or esters of carboxylic acids.
One effective method for introducing a formyl group onto an electron-rich aromatic or heteroaromatic ring is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electron-rich nature of the furan ring fused to the pyridine core can direct formylation to specific positions. For the furo[3,2-c]pyridine system, electrophilic substitution is anticipated to occur on the pyridine ring. The resulting Furo[3,2-c]pyridine-6-carbaldehyde can then be reduced to the target alcohol.
Alternatively, functionalization can be achieved through lithiation of the furo[3,2-c]pyridine core, followed by quenching with a suitable electrophile. Directed ortho-metalation strategies, using a directing group on the pyridine ring, can offer high regioselectivity. However, direct lithiation of the unsubstituted furo[3,2-c]pyridine would likely occur at an acidic proton, and the regioselectivity would need to be carefully controlled. Reaction of the resulting organolithium species with an electrophile like DMF or a chloroformate would introduce a formyl or an ester group, respectively, at the 6-position.
Once the Furo[3,2-c]pyridine-6-carbaldehyde or a corresponding 6-carboxylic acid ester is obtained, the final step is a reduction to the primary alcohol, this compound. A variety of reducing agents can be employed for this transformation.
For the reduction of an aldehyde to a primary alcohol, mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are often sufficient and offer good functional group tolerance. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol (B145695) at or below room temperature.
For the reduction of an ester to a primary alcohol, a more powerful reducing agent is generally required. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and requires careful workup to quench the excess hydride reagent and liberate the alcohol product.
The following data tables summarize the key transformations in the proposed synthetic routes to this compound from a generic Furo[3,2-c]pyridine precursor.
Table 1: Formylation of Furo[3,2-c]pyridine and Subsequent Reduction
| Step | Precursor | Reagents and Conditions | Product |
| 1 | Furo[3,2-c]pyridine | 1. POCl₃, DMF, 0 °C to rt2. Aqueous workup | Furo[3,2-c]pyridine-6-carbaldehyde |
| 2 | Furo[3,2-c]pyridine-6-carbaldehyde | NaBH₄, Methanol, 0 °C to rt | This compound |
Table 2: Carboxylation of Furo[3,2-c]pyridine and Subsequent Reduction
| Step | Precursor | Reagents and Conditions | Product |
| 1 | Furo[3,2-c]pyridine | 1. n-BuLi, THF, -78 °C2. ClCO₂Et | Ethyl furo[3,2-c]pyridine-6-carboxylate |
| 2 | Ethyl furo[3,2-c]pyridine-6-carboxylate | LiAlH₄, THF, 0 °C to rt | This compound |
It is important to note that the specific reaction conditions, such as temperature, reaction time, and stoichiometry, would need to be optimized for each step to achieve the best possible yield and purity of the desired product. The reactivity of the furo[3,2-c]pyridine ring system will influence the choice of reagents and conditions. For instance, the presence of the furan ring may affect the stability of the molecule under strongly acidic or basic conditions.
Chemical Transformations and Reactivity Profiles of Furo 3,2 C Pyridin 6 Ylmethanol and Its Derivatives
Electrophilic and Nucleophilic Reactivity of the Furo[3,2-c]pyridine (B1313802) Core
The reactivity of the furo[3,2-c]pyridine ring system is dictated by the electronic properties of the fused furan (B31954) and pyridine (B92270) rings. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic substitution. researchgate.netquora.com Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic attack. stackexchange.comechemi.comquimicaorganica.org The furan ring, on the other hand, is an electron-rich aromatic system.
Electrophilic Substitution: In general, electrophilic substitution on the pyridine ring is difficult and requires harsh reaction conditions. quora.com When it does occur, substitution is directed to the C-3 and C-5 positions (meta to the nitrogen atom), as attack at the C-2, C-4, or C-6 positions (ortho and para to the nitrogen) would result in a destabilized cationic intermediate with a positive charge on the electronegative nitrogen atom. quora.comquora.com In the context of the furo[3,2-c]pyridine system, the fusion of the electron-rich furan ring can influence the regioselectivity of electrophilic attack. For the related benzo[b]furo[2,3-c]pyridine system, it has been shown that electrophilic substitution, such as nitration and acylation, occurs preferentially on the carbocyclic ring rather than the pyridine or furan rings. researchgate.net
Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it prone to nucleophilic aromatic substitution, particularly at the C-4 and C-6 positions (equivalent to C-2 and C-4 in pyridine). stackexchange.comechemi.comquimicaorganica.org The presence of a good leaving group at these positions facilitates the reaction. For instance, chloro-substituted furo[3,2-c]pyridines have been shown to undergo nucleophilic substitution with various nucleophiles. researchgate.net The reaction of 4-chloro-furo[3,2-c]pyridines with alkoxides (sodium ethoxide, propoxide, and isopropoxide) and cyclic secondary amines (morpholine, piperidine, and pyrrolidine) has been reported to yield the corresponding 4-substituted furo[3,2-c]pyridines. researchgate.net The reactivity at these positions is enhanced because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.comechemi.com
Cyanation of furo[2,3-c]pyridine (B168854) N-oxides using the Reissert-Henze method has been shown to produce 7-cyanofuro[2,3-c]pyridine in good yield. researchgate.net This indicates that the pyridine nitrogen can be activated to facilitate nucleophilic attack.
Oxidative and Reductive Manipulations of Furo[3,2-c]pyridin-6-ylmethanol
The methanol (B129727) group at the 6-position of the furo[3,2-c]pyridine ring can undergo various oxidative and reductive transformations to provide access to a range of functional groups.
Oxidative Manipulations: While specific studies on the oxidation of this compound are not extensively documented, the oxidation of similar heterocyclic methanols is well-established. For example, the oxidation of the structurally related 5-hydroxymethylfurfural (B1680220) (HMF) has been extensively studied. Common methods for the oxidation of HMF to the corresponding aldehyde or carboxylic acid include the use of various oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, and catalytic methods.
More advanced and selective methods include the use of TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. This method is known for its mild conditions and high selectivity for the oxidation of primary alcohols to aldehydes. Electrocatalytic oxidation methods have also been developed, for instance, using nickel boride (NixB) on nickel foam as an electrode, which has been shown to efficiently oxidize HMF to 2,5-furandicarboxylic acid. nih.gov Another promising method involves the use of supported gold-copper nanoparticles as catalysts for the selective oxidation of HMF under mild conditions. nih.gov These methods are expected to be applicable to the oxidation of this compound to yield the corresponding aldehyde or carboxylic acid.
Reductive Manipulations: The reduction of the methanol moiety is less common as it is already in a reduced state. However, the corresponding aldehyde or carboxylic acid derivatives can be reduced back to the alcohol. For instance, the reduction of a 6-carboxy-furo[3,2-c]pyridine derivative could be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).
In a related system, the reduction of 6-cyano-furo[2,3-b]pyridine to the corresponding amine, furo[2,3-b]pyridin-6-ylmethanamine, has been achieved through catalytic hydrogenation over Raney nickel or by using lithium aluminum hydride. This demonstrates that functional groups at the 6-position can be readily reduced without affecting the core heterocyclic structure.
Cyclization and Rearrangement Pathways Involving Furo[3,2-c]pyridine Structures
The synthesis of the furo[3,2-c]pyridine core often involves cyclization reactions as a key step. These reactions can be broadly categorized based on the bond being formed.
Cyclization Pathways: One of the most common strategies for constructing the furo[3,2-c]pyridine skeleton is through the cyclization of appropriately substituted pyridine precursors. A notable example is the Pictet-Spengler reaction, which has been utilized for the synthesis of tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.gov This method involves the condensation of a furan-containing amine with an aldehyde, followed by an acid-catalyzed cyclization. beilstein-journals.orgnih.gov
Another powerful method involves a cascade reaction consisting of a Sonogashira coupling followed by a 5-endo-dig cyclization. This approach has been used to prepare a series of furo[3,2-c]pyridine derivatives from 4-hydroxy-3-iodopyridine and terminal alkynes. clockss.org The reaction is catalyzed by palladium and copper iodide and proceeds in good yields. clockss.org
Acid-catalyzed tandem reactions have also been employed to synthesize furo[3,2-c]quinolones, which contain the furo[3,2-c]pyridine moiety. nih.gov These reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols proceed via a Friedel-Crafts-type alkylation followed by a 5-exo-dig ring closure. nih.gov
Furthermore, the cyclization of substituted furopropenoic acids to furopyridones, followed by aromatization with phosphorus oxychloride, has been used to generate chloro-substituted furo[3,2-c]pyridines. researchgate.net
Rearrangement Pathways: Information on rearrangement pathways specifically involving the furo[3,2-c]pyridine skeleton is limited in the available literature. However, rearrangements are known to occur in related heterocyclic systems. For example, the thermal rearrangement of prop-2-ynyl kojate, a pyrone derivative, leads to a furo[3,2-b]pyrone through a Claisen-type rearrangement. While this is a different isomer, it highlights the potential for rearrangements in such fused ring systems.
Functional Group Interconversions at the Methanol Moiety of this compound
The primary alcohol of this compound is a versatile functional handle that can be converted into a wide array of other functional groups, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Conversion to Halides: The hydroxyl group can be converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. Common reagents for this transformation include thionyl chloride (SOCl2) for the synthesis of the corresponding chloride, and phosphorus tribromide (PBr3) for the bromide. These halides can then be displaced by a variety of nucleophiles, such as amines, thiols, and cyanides, to introduce further diversity.
Conversion to Esters and Ethers: The alcohol can be readily esterified by reaction with acyl chlorides or carboxylic acids under appropriate conditions (e.g., using a coupling agent like DCC or EDC). This allows for the introduction of various ester functionalities. Ether derivatives can be prepared via the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, followed by reaction with an alkyl halide.
Conversion to Amines: The alcohol can be converted to an amine through a two-step process. First, the alcohol is converted to a sulfonate ester (e.g., mesylate or tosylate) by reaction with the corresponding sulfonyl chloride in the presence of a base. The sulfonate, being an excellent leaving group, can then be displaced by an amine or, alternatively, by azide (B81097) followed by reduction to the amine.
A summary of potential functional group interconversions is presented in the table below.
| Starting Functional Group | Reagents and Conditions | Product Functional Group |
| Primary Alcohol (-CH₂OH) | SOCl₂, pyridine | Alkyl Chloride (-CH₂Cl) |
| Primary Alcohol (-CH₂OH) | PBr₃ | Alkyl Bromide (-CH₂Br) |
| Primary Alcohol (-CH₂OH) | 1. MsCl, Et₃N; 2. NaN₃; 3. H₂, Pd/C | Primary Amine (-CH₂NH₂) |
| Primary Alcohol (-CH₂OH) | Acyl chloride, pyridine | Ester (-CH₂OC(O)R) |
| Primary Alcohol (-CH₂OH) | 1. NaH; 2. R-X | Ether (-CH₂OR) |
| Primary Alcohol (-CH₂OH) | PCC, CH₂Cl₂ | Aldehyde (-CHO) |
| Primary Alcohol (-CH₂OH) | TEMPO, NaOCl | Carboxylic Acid (-COOH) |
These transformations provide access to a wide range of derivatives, allowing for the fine-tuning of the physicochemical and pharmacological properties of this compound-based compounds.
Crystallographic Investigations and Solid State Structural Analysis of Furo 3,2 C Pyridin 6 Ylmethanol Derivatives
Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry Determination
Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, thereby providing an unambiguous depiction of the molecule's geometry. For the furo[3,2-c]pyridine (B1313802) scaffold, SCXRD studies have been instrumental in confirming the structural integrity of newly synthesized derivatives and in understanding the electronic and steric effects of various substituents.
While a specific crystallographic report for Furo[3,2-c]pyridin-6-ylmethanol was not found, analyses of closely related structures, such as 1-phenyl researchgate.netbenzofuro[3,2-c]pyridine, have successfully verified the fused heterocyclic ring system using this method. researchgate.net The molecular geometry of such compounds is defined by the intrinsic bond lengths and angles of the fused furan (B31954) and pyridine (B92270) rings. Pyridine rings typically exhibit C-C bond lengths around 1.33–1.39 Å and C-N bond lengths of approximately 1.335 Å. soton.ac.uk The angles within the sp2-hybridized pyridine ring are generally close to the ideal 120°. soton.ac.uk
The data from various pyridine and furan-containing heterocyclic structures allow for an approximation of the expected molecular geometry in this compound.
Table 1: Representative Bond Lengths and Angles in Heterocyclic Systems Related to Furo[3,2-c]pyridine
| Parameter | Bond Type | Typical Value | Reference |
|---|---|---|---|
| Bond Length | Pyridine C-C | 1.33 - 1.39 Å | soton.ac.uk |
| Bond Length | Pyridine C-N | ~1.335 Å | soton.ac.uk |
| Bond Length | Furan C-O | ~1.36 - 1.37 Å | N/A |
| Bond Length | Furan C=C | ~1.34 - 1.35 Å | N/A |
| Bond Angle | Pyridine C-C-C | ~120° | soton.ac.uk |
Note: This table presents typical values from related heterocyclic systems to infer the geometry of this compound, as direct crystallographic data was not available.
Crystal Packing and Intermolecular Interactions in Furo[3,2-c]pyridine Solids
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. These non-covalent forces, although individually weak, collectively dictate the solid-state properties of the material. In this compound, the presence of a hydroxyl (-OH) group and a pyridine nitrogen atom creates specific and directional hydrogen bonding opportunities.
The most significant interaction expected is an O—H⋯N hydrogen bond, where the hydroxyl group acts as a hydrogen bond donor and the lone pair of electrons on the pyridine nitrogen serves as the acceptor. This type of interaction is well-documented in similar structures, such as phenyl(pyridin-2-yl)methanol, where O—H⋯N hydrogen bonds link molecules into distinct helical chains. nih.gov
π–π Stacking: The aromatic nature of the furo[3,2-c]pyridine ring system allows for attractive, non-covalent interactions between the electron clouds of adjacent rings. These interactions are common in pyridine-containing structures. nih.gov
C—H⋯O and C—H⋯N Interactions: Weaker hydrogen bonds involving carbon-hydrogen donors and oxygen or nitrogen acceptors further stabilize the crystal packing. nih.gov
The interplay of these forces results in a specific three-dimensional architecture, as has been visualized for derivatives like 1-phenyl researchgate.netbenzofuro[3,2-c]pyridine, which shows a defined packing arrangement in the crystal. researchgate.net
Conformational Analysis and Planarity of Furo[3,2-c]pyridine Ring Systems
The conformation of a molecule describes the spatial arrangement of its atoms, including the orientation of substituents and the degree of planarity of its ring systems. The fused furo[3,2-c]pyridine core is expected to be largely planar due to the aromaticity of both the furan and pyridine rings. mdpi.com Minor deviations from planarity can occur, as seen in other fused heterocyclic systems.
A key conformational feature of this compound is the orientation of the hydroxymethyl (-CH₂OH) substituent relative to the plane of the fused rings. The rotation around the C-C bond connecting the substituent to the ring determines this orientation.
Dihedral angles, which measure the angle between two intersecting planes, are used to quantify these conformational properties. For instance, in phenyl(pyridin-2-yl)methanol, the pyridine and phenyl rings are significantly twisted relative to each other, with a dihedral angle of 71.42°. nih.gov In other substituted pyridines, the dihedral angles between the pyridine ring and its substituents can vary widely depending on steric and electronic factors. nih.gov The planarity of the ring system itself is generally high, with the root-mean-square deviation of atoms from the mean plane being very small. nih.govresearchgate.net
Table 2: Dihedral Angles in Related Substituted Pyridine Structures
| Compound | Rings/Groups Measured | Dihedral Angle (°) | Reference |
|---|---|---|---|
| Phenyl(pyridin-2-yl)methanol | Pyridine and Phenyl rings | 71.42 (10) | nih.gov |
| 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile | Phenyl and Pyridine rings | 64.42 (11) | nih.gov |
| 3-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-1-ium | Imidazopyridinium and Fluorophenyl rings | 61.81 (6) | researchgate.net |
Note: This table illustrates the range of conformations observed in related molecules, highlighting how substituents orient themselves relative to a pyridine ring.
Computational and Theoretical Chemistry Studies on Furo 3,2 C Pyridin 6 Ylmethanol
Quantum Mechanical (QM) Calculations for Electronic Structure and Properties
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For Furo[3,2-c]pyridin-6-ylmethanol, these calculations would provide a foundational understanding of its structure, stability, and reactivity.
Geometry Optimization and Energetic Analysis
A primary step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the lowest energy conformation.
Methodology : Density Functional Theory (DFT) is a common and effective method for this purpose, often employing basis sets such as 6-311++G(d,p) to provide a good balance of accuracy and computational cost.
Expected Insights : This analysis would yield precise bond lengths, bond angles, and dihedral angles for this compound. Furthermore, the calculation of thermodynamic properties like the enthalpy of formation and Gibbs free energy would quantify its stability. The identification of the global minimum on the potential energy surface is crucial for all subsequent computational work.
Table 1: Hypothetical Optimized Geometry Parameters for this compound (Note: This table is illustrative as specific published data is unavailable.)
| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311+G(d,p)) |
| Bond Length | C2-C3 | ~1.38 Å |
| Bond Length | C6-C(methanol) | ~1.51 Å |
| Bond Length | O(furan)-C2 | ~1.36 Å |
| Bond Angle | C5-C6-N7 | ~118° |
| Dihedral Angle | C5-C6-C(methanol)-O(methanol) | ~60° or ~180° (depending on conformer) |
Molecular Orbital Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis.
HOMO and LUMO : The HOMO represents the ability to donate an electron, indicating sites susceptible to electrophilic attack. The LUMO represents the ability to accept an electron, indicating sites for nucleophilic attack. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. A larger gap implies higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP) : An MEP map would visualize the charge distribution on the molecule's surface. Red regions (negative potential) would indicate likely sites for electrophilic attack (e.g., the nitrogen atom in the pyridine (B92270) ring and the oxygen of the furan), while blue regions (positive potential) would highlight areas susceptible to nucleophilic attack.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While QM calculations provide a static picture, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. This is particularly useful for understanding how this compound would behave in a biological environment, such as in solution or near a protein binding site.
Methodology : An MD simulation would solve Newton's equations of motion for the atoms of the molecule and any surrounding solvent molecules (typically water). This requires a force field, which is a set of parameters that defines the potential energy of the system.
Expected Insights : For this compound, MD simulations could reveal the flexibility of the methanol (B129727) side chain, its rotational preferences, and its hydrogen bonding capabilities with water molecules. Understanding its conformational landscape in a dynamic state is crucial for predicting its interaction with biological targets.
Reaction Mechanism Elucidation through Computational Approaches
Computational methods are invaluable for mapping out the potential pathways of chemical reactions, identifying transition states, and calculating activation energies.
Application : For this compound, one could investigate the mechanisms of its synthesis or its potential metabolic pathways. For example, the oxidation of the methanol group to an aldehyde or carboxylic acid could be modeled.
Methodology : This typically involves locating the transition state structures for each step of a proposed reaction. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. DFT calculations are well-suited for these types of investigations. For related pyridine derivatives, DFT has been successfully used to draw comparisons between experimental and theoretical data.
Predictive Spectroscopy and In Silico Data Validation
Computational chemistry can predict various types of spectra, which can be used to validate experimental data or to aid in the identification of a compound.
NMR Spectroscopy : Theoretical calculations of ¹H and ¹³C NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, can be compared with experimental spectra to confirm the structure of this compound.
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Note: This table is illustrative as specific published data is unavailable.)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch | Methanol -OH | ~3400-3500 |
| C-H stretch | Aromatic | ~3050-3150 |
| C-H stretch | Aliphatic (CH₂) | ~2900-3000 |
| C=N/C=C stretch | Pyridine Ring | ~1550-1650 |
| C-O stretch | Furan (B31954)/Methanol | ~1050-1250 |
Design and Synthesis of Novel Furo 3,2 C Pyridine Analogues and Derivatives
Rational Design Principles for Furo[3,2-c]pyridine-Based Chemical Entities
The rational design of furo[3,2-c]pyridine-based compounds is guided by several key principles. A primary strategy is molecular hybridization, which involves combining the furo[3,2-c]pyridine (B1313802) scaffold with other known pharmacophores or heterocyclic systems. nih.govnih.gov This approach aims to create hybrid molecules that may exhibit synergistic or novel biological activities. The furo[3,2-c]pyridine moiety itself is considered a privileged structure in drug development due to its presence in compounds with diverse biological activities. researchgate.net
Researchers often utilize the hydrogenated form, tetrahydrofuro[3,2-c]pyridine, as a foundational structure. nih.govbeilstein-journals.org This core is present in compounds with demonstrated biological relevance, making it an attractive starting point for derivatization. nih.gov The design process often involves computational methods, such as molecular docking and dynamic simulations, to predict the binding affinity of newly designed molecules with specific biological targets. nih.govmdpi.com Structure-activity relationship (SAR) studies are also crucial, where systematic modifications to the furo[3,2-c]pyridine core help in identifying key structural features responsible for a desired activity. nih.gov
Systematic Synthesis of Substituted Furo[3,2-c]pyridin-6-ylmethanol Analogues
The synthesis of substituted furo[3,2-c]pyridine analogues, including those related to this compound, employs a variety of synthetic methodologies. These methods are designed to be efficient and allow for the introduction of diverse substituents at various positions of the heterocyclic core.
One prominent method for synthesizing the saturated core is the Pictet-Spengler reaction . This reaction involves the condensation of 2-(furan-2-yl)ethanamine derivatives with aldehydes, followed by an acid-catalyzed cyclization to yield tetrahydrofuro[3,2-c]pyridines. nih.govbeilstein-journals.org Another classical approach is the Bischler-Napieralski reaction , which leads to the formation of the dihydropyridine (B1217469) ring, followed by reduction. nih.govbeilstein-journals.org
For the synthesis of aromatic furo[3,2-c]pyridines, a common route involves the cyclization of substituted furopropenoic acids. These acids are first converted to their corresponding azides, which then undergo thermal cyclization to form furopyridones. Subsequent aromatization, often using reagents like phosphorus oxychloride, yields the chloro-substituted furo[3,2-c]pyridine scaffold. researchgate.net These chloro derivatives are versatile intermediates for further functionalization through nucleophilic substitution reactions. researchgate.net Palladium-catalyzed cross-coupling reactions are also extensively used to introduce a wide range of alkyl, aryl, and hetaryl substituents. researchgate.net
| Methodology | Starting Materials | Key Reagents/Conditions | Resulting Structure | Reference |
|---|---|---|---|---|
| Pictet-Spengler Reaction | 2-(5-methylfuran-2-yl)ethanamine, Aromatic aldehydes | Acid catalysis | 4-Substituted tetrahydrofuro[3,2-c]pyridines | nih.govbeilstein-journals.org |
| Azide (B81097) Cyclization & Aromatization | Substituted furopropenoic acids | Diphenylphosphoryl azide (DPPA), Dowtherm (heating), POCl₃ | Chloro-substituted furo[3,2-c]pyridines | researchgate.net |
| Nucleophilic Substitution | Chloro-substituted furo[3,2-c]pyridines | Alkoxides (e.g., sodium ethoxide), Cyclic secondary amines (e.g., morpholine) | Alkoxy and amino-substituted furo[3,2-c]pyridines | researchgate.net |
| Intramolecular Friedel-Crafts Alkylation | 3-Substituted furans with alcohol, alkene, or alkyne side chains | Acid catalysis | Tetrahydrofuro[3,2-c]pyridines | nih.gov |
| Heck Reaction | 2-chloro-5-iodopyridine, Glycals | Palladium catalyst | 6-Chloropyridin-3-yl nucleoside analogues | researchgate.net |
Development of Hybrid Furo[3,2-c]pyridine Scaffolds with Other Heterocyclic Systems
The development of hybrid molecules incorporating the furo[3,2-c]pyridine scaffold is a key strategy in modern medicinal chemistry. nih.gov This approach aims to combine the structural features of furo[3,2-c]pyridine with other heterocyclic systems to create novel chemical entities with potentially enhanced or new biological properties.
One notable example is the synthesis of hybrid compounds where an arylpiperazine moiety is appended to the furo[3,2-c]pyridine ring system, often via a polymethylene linker. nih.gov These hybrids have been investigated for their potential pharmacological activities. Another approach involves creating fused systems, where the furo[3,2-c]pyridine core is annulated with other rings. For instance, cascade cyclization reactions have been developed to construct complex structures like 6H-furo[3',2':5,6]pyrido[3,4-b]indole derivatives in a single operation. researchgate.net
The integration of the pyridine (B92270) ring, a component of the furo[3,2-c]pyridine system, with a urea (B33335) scaffold is another example of a hybridization strategy aimed at developing new chemical entities. mdpi.com The design of such hybrids often leverages the known biological importance of each constituent ring system. nih.govnih.gov
| Hybrid System | Synthetic Strategy | Component Heterocycles | Reference |
|---|---|---|---|
| Arylpiperazinyl-furo[3,2-c]pyridines | Appending arylpiperazine to the furo[3,2-c]pyridine core via a linker | Furo[3,2-c]pyridine, Piperazine | nih.gov |
| Fused Furopyridyl Indoles | Gold-catalyzed cascade cyclization of diynamides | Furo[3,2-c]pyridine, Indole | researchgate.net |
| Pyridine-Urea Hybrids | Integration of pyridine and urea scaffolds | Pyridine, Urea | mdpi.com |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidines | Heterocyclization of functionalized furopyridine precursors | Furo[2,3-b]pyridine, Pyrimidine | nih.gov |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing Furo[3,2-c]pyridin-6-ylmethanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclization of intermediates such as 3-(furan-2-yl)acrylic acid derivatives. A key step involves heating azides in diphenyl ether to form the furopyridine core, followed by reduction (e.g., LiAlH4) to introduce the methanol group . Reaction optimization includes solvent selection (DMSO for fluorination, diphenyl ether for cyclization) and temperature control (90–120°C for annulation) to minimize side products. Yields typically range from 60–70% but drop with improper stoichiometry of reagents like POCl3 in chlorination steps .
Q. How is this compound characterized spectroscopically, and what key peaks confirm its structure?
- Methodological Answer : 1H NMR shows distinct signals: (a) a singlet at δ 4.6–4.8 ppm for the methanol proton, (b) aromatic protons in the pyridine ring (δ 7.2–8.1 ppm), and (c) furan protons as a doublet near δ 6.3–6.5 ppm. 13C NMR confirms the furan oxygen (δ 145–150 ppm) and pyridine carbons (δ 115–160 ppm). Mass spectrometry (ESI-MS) identifies the molecular ion peak at m/z 175.06 (C9H9NO3) .
Q. What in vitro assays are used to evaluate the antimicrobial activity of this compound?
- Methodological Answer : Standard protocols include agar diffusion and microdilution assays against Gram-negative (e.g., Xanthomonas sp.) and Gram-positive bacteria (e.g., Erwinia amylovora), with MIC values reported in µg/mL. For fungi (e.g., Fusarium graminearum), spore germination inhibition assays are performed. Activity correlates with substitutions on the pyridine ring; electron-withdrawing groups (e.g., Cl, CF3) enhance potency by disrupting microbial membranes .
Advanced Research Questions
Q. How do unexpected byproducts form during Suzuki coupling reactions involving this compound precursors?
- Methodological Answer : Side products like 4-(furo[3,2-c]pyridin-4-yl)furo[3,2-c]pyridine arise from homo-coupling due to excess Pd catalyst or improper degassing. Mitigation strategies include:
- Limiting Pd(PPh3)4 to 5 mol% .
- Using anhydrous DMF and strict inert atmospheres to prevent oxidative dimerization .
- Monitoring reaction progress via TLC to terminate before byproduct formation .
Q. What computational tools predict viable synthetic pathways for novel derivatives of this compound?
- Methodological Answer : AI-driven platforms (e.g., ChemPlanner) analyze retrosynthetic pathways using databases like Reaxys. For example:
- Substituent introduction (e.g., CF3) is guided by DFT calculations to assess steric/electronic effects .
- Transition-state modeling (Gaussian 09) optimizes annulation steps, predicting regioselectivity in [3+2] cycloadditions .
Q. How can contradictory antimicrobial activity data be resolved when testing derivatives?
- Methodological Answer : Discrepancies often stem from assay conditions. Solutions include:
- Standardizing inoculum size (e.g., 1×10^6 CFU/mL) .
- Validating results with dual assays (e.g., broth microdilution + time-kill curves).
- Comparing logP values to assess membrane permeability; hydrophilic derivatives may underperform despite in vitro activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
